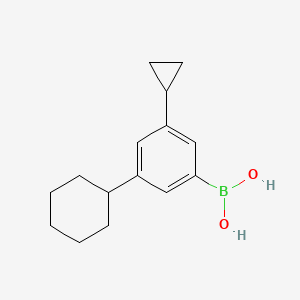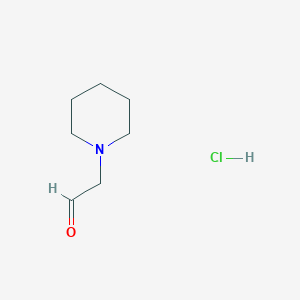
2-(Piperidin-1-yl)acetaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-yl)acetaldehyde hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their role in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)acetaldehyde hydrochloride typically involves the reaction of piperidine with acetaldehyde under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The process involves the use of primary amines and diols, catalyzed by a Cp*Ir complex, to produce cyclic amines, including piperidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Piperidin-1-yl)acetaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Applications De Recherche Scientifique
2-(Piperidin-1-yl)acetaldehyde hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)acetaldehyde hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, altering their activity and leading to physiological changes .
Comparaison Avec Des Composés Similaires
2-(Piperidin-4-yl)acetamides: Known for their potent inhibitory effects on soluble epoxide hydrolase.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Used in various pharmacological studies.
Uniqueness: 2-(Piperidin-1-yl)acetaldehyde hydrochloride is unique due to its specific structural features and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
2-piperidin-1-ylacetaldehyde;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-6-8-4-2-1-3-5-8;/h7H,1-6H2;1H |
Clé InChI |
HCQDYADAYXIJAW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


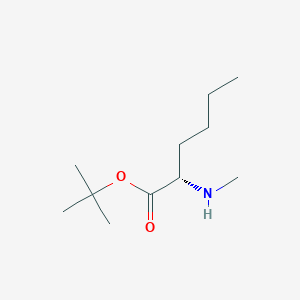
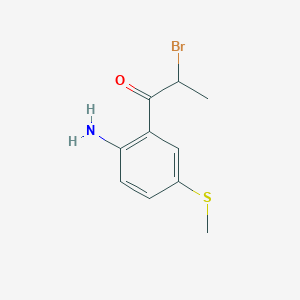

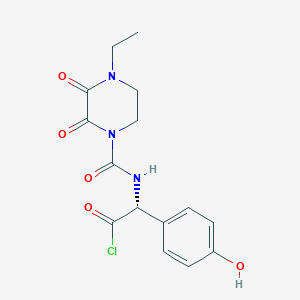


![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
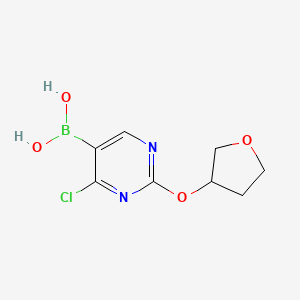

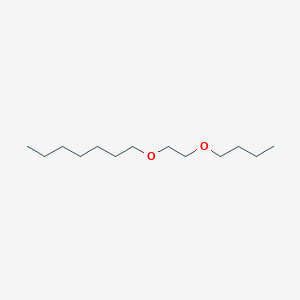

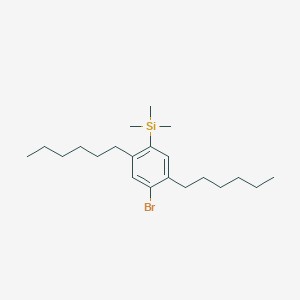
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
